3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one
Description
3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one is a nitrogen-containing heterocyclic compound characterized by a triazolone core substituted with an ethyl group at the 3-position. Its structure combines the reactivity of the 1,2,4-triazol-5-one ring with the hydrophobic influence of the ethyl substituent, making it a versatile intermediate in medicinal chemistry and materials science . The compound is part of a broader class of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
3-ethyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C4H7N3O/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) |
InChI Key |
NSYKPXCGPMWPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
1,2,4-Triazole (Parent Compound)
- Structure : Lacks the ketone group and ethyl substituent.
- Reactivity : More basic due to the absence of electron-withdrawing groups.
- Applications : Primarily used as a ligand in coordination chemistry and as a precursor for agrochemicals.
- Key Difference : 3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one exhibits reduced basicity and enhanced lipophilicity due to the ethyl group and ketone moiety, favoring biological applications .
3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Structure : Methyl substituent at the 3-position instead of ethyl.
- Acidity: pKa values for triazolone derivatives are typically weak (pKa ~10–12 in non-aqueous media), with methyl substitution slightly increasing acidity compared to ethyl due to reduced electron-donating effects .
- Solubility : Lower lipophilicity than the ethyl analogue, leading to marginally better aqueous solubility .
3-Nitro-1,2,4-triazol-5-one (NTO)
- Structure : Nitro group at the 3-position instead of ethyl.
- Properties :
- Applications : Used as an insensitive explosive and in environmental toxicity studies .
3-(4-Hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Structure : Hydroxyphenyl and methyl substituents.
- Biological Activity : Enhanced interaction with biological targets (e.g., enzymes) due to hydrogen-bonding capability of the hydroxyl group .
- Research Gap: Limited data on the ethyl derivative’s specific biological efficacy compared to this hydroxyphenyl analogue .
Table 1: Comparative Properties of Triazolone Derivatives
| Compound | Substituent(s) | pKa* | Solubility (Aqueous) | Key Applications |
|---|---|---|---|---|
| 1,2,4-Triazole | None | ~10.5 | Moderate | Coordination chemistry |
| 3-Methyl-triazolone | Methyl | ~10.8 | Low | Antimicrobial agents |
| 3-Ethyl-triazolone | Ethyl | ~11.2 | Very low | Drug intermediates |
| 3-Nitro-triazolone (NTO) | Nitro | ~8.5 | High (12.8 g/L) | Explosives, toxicology |
| 3-(4-Hydroxyphenyl)-methyl-triazolone | Hydroxyphenyl, Methyl | ~9.9 | Moderate | Enzyme inhibition |
*Note: pKa values estimated from potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) .
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